Val-his-leu-thr-pro-val-glu-lys

Catalog No.
S14290239
CAS No.
M.F
C42H71N11O12
M. Wt
922.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Val-his-leu-thr-pro-val-glu-lys

Product Name

Val-his-leu-thr-pro-val-glu-lys

IUPAC Name

6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

Molecular Formula

C42H71N11O12

Molecular Weight

922.1 g/mol

InChI

InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65)

InChI Key

FTEIMYUBKWFJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N

Val-his-leu-thr-pro-val-glu-lys is a peptide composed of a sequence of amino acids: valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. Its molecular formula is C42H71N11O12C_{42}H_{71}N_{11}O_{12} with a molar mass of approximately 922.1 g/mol . This compound is notable for its structural properties and potential biological activities, which are influenced by the specific arrangement and interactions of its constituent amino acids.

Typical of peptides. For example, it can undergo hydrolysis in acidic or basic conditions, leading to the release of individual amino acids. Additionally, it may react with electrophiles such as N-ethylmaleimide in a process where the peptide's amino groups can form adducts, affecting its stability and biological activity . The peptide's reactivity is largely influenced by the presence of functional groups in its amino acid residues.

Peptides like val-his-leu-thr-pro-val-glu-lys often exhibit significant biological activities, including antimicrobial properties, immunomodulation, and potential roles in signaling pathways. Specific sequences within the peptide may interact with receptors or enzymes in biological systems, influencing physiological responses. Research has indicated that peptides containing histidine and glutamic acid can play roles in metal ion binding and enzymatic activity modulation .

The synthesis of val-his-leu-thr-pro-val-glu-lys can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the final product. Alternatively, enzymatic synthesis using specific proteases can also yield this peptide by cleaving larger protein precursors into smaller fragments .

Val-his-leu-thr-pro-val-glu-lys has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activities.
  • Nutraceuticals: Used in dietary supplements for its potential health benefits.
  • Cosmetics: Incorporated into formulations for skin health due to possible bioactive properties.

Peptides like this one are increasingly being explored for their therapeutic potential in treating diseases and enhancing health .

Interaction studies involving val-his-leu-thr-pro-val-glu-lys typically focus on its binding affinities with proteins or receptors. For instance, studies have shown that certain sequences within peptides can enhance their ability to bind metal ions or interact with membrane receptors, which may influence cellular signaling pathways. Such interactions are crucial for understanding the peptide's mechanism of action and potential therapeutic effects .

Val-his-leu-thr-pro-val-glu-lys shares structural similarities with other bioactive peptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Val-his-leuC15H22N4O3Shorter chain; primarily involved in immune response
His-leu-thrC12H20N4O3Contains histidine and threonine; linked to metabolic processes
Thr-pro-valC12H20N4O3Focused on muscle repair and recovery
Val-gly-serC12H22N4O3Known for neuroprotective properties

The uniqueness of val-his-leu-thr-pro-val-glu-lys lies in its longer chain length and specific combination of amino acids that confer distinct biological activities not found in shorter peptides .

The octapeptide valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine represents a critical molecular marker in hemoglobin analysis and serves as a fundamental component in understanding protein polymerization mechanisms [1] [2]. This peptide, with the molecular formula C42H71N11O12 and molecular weight of 922.1 grams per mole, constitutes the amino-terminal tryptic fragment of the beta-globin chain in hemoglobin S variants [3] [4]. The peptide structure comprises eight amino acid residues, including four hydrophobic residues (valine, leucine, proline, valine), two polar residues (histidine, threonine), and two charged residues (glutamic acid with negative charge, lysine with positive charge) [1] [5].

Mass spectrometric analysis has established this peptide as a definitive diagnostic marker for sickle cell hemoglobin variants, with characteristic precursor ion mass-to-charge ratio of 922.55 in matrix-assisted laser desorption ionization time-of-flight mass spectrometry [4] [6]. The peptide demonstrates exceptional analytical utility in clinical diagnostics, achieving complete sequence coverage of the beta-globin chain when analyzed using trifluoroethanol-modified digestion protocols [4] [7].

Table 1: Molecular and Chemical Properties of Valine-Histidine-Leucine-Threonine-Proline-Valine-Glutamic Acid-Lysine

PropertyValue
Molecular FormulaC42H71N11O12
Molecular Weight (g/mol)922.1
Peptide SequenceVal-His-Leu-Thr-Pro-Val-Glu-Lys
N-terminal Amino AcidValine (Val)
C-terminal Amino AcidLysine (Lys)
Number of Amino Acids8
Hydrophobic ResiduesVal, Leu, Pro, Val (4)
Polar ResiduesHis, Thr (2)
Charged ResiduesGlu (-), Lys (+) (2)
CAS Number62526-81-2

Sequence Determinants in Hemoglobin Polymerization

The sequence determinants governing hemoglobin polymerization involve specific amino acid positions that facilitate intermolecular contacts essential for fiber formation [8] [9]. The primary polymerization determinant occurs at position beta-6, where the substitution of glutamic acid with valine creates a hydrophobic contact surface that promotes lateral interactions between deoxygenated hemoglobin S molecules [10] [11]. This critical amino acid change transforms the normal amino-terminal tryptic peptide from valine-histidine-leucine-threonine-proline-glutamic acid-glutamic acid-lysine to valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine [12] [6].

The polymerization mechanism involves the formation of hydrophobic contacts between the mutant valine at position beta-6 and complementary hydrophobic residues phenylalanine at beta-85 and leucine at beta-88 on adjacent hemoglobin molecules [8] [10]. These interactions create a nucleation site that facilitates the assembly of hemoglobin S molecules into rigid fibers with helical structure [9] [13]. The polymerization process follows double nucleation kinetics, characterized by an initial delay period followed by rapid fiber growth, with concentration dependence approximately to the thirtieth power [9] [14].

Additional sequence determinants include position beta-73, where aspartic acid participates in hydrogen bonding interactions that stabilize the polymer structure, and position beta-4, where threonine contributes to secondary contact formations [8] [10]. The amino-terminal region spanning positions beta-1 through beta-8 serves as a critical recognition element for mass spectrometric identification and provides the molecular basis for distinguishing normal hemoglobin A from sickle hemoglobin S [4] [7].

Table 2: Key Sequence Determinants in Hemoglobin S Polymerization

PositionNormal HbASickle HbSPolymerization Role
β6 (A3)Glutamic Acid (Glu)Valine (Val)Primary hydrophobic contact
β1-8 (N-terminal)VHLTPEEKVHLTPVEKN-terminal tryptic peptide marker
β85 (F1)Phenylalanine (Phe)Phenylalanine (Phe)Hydrophobic pocket formation
β88 (F4)Leucine (Leu)Leucine (Leu)Lateral contact stabilization
β73 (E17)Aspartic Acid (Asp)Aspartic Acid (Asp)Hydrogen bonding disruption site
β4 (A1)Threonine (Thr)Threonine (Thr)Secondary contact interactions

Experimental studies have demonstrated that synthetic peptides corresponding to the amino-terminal region of the beta-globin chain can inhibit hemoglobin S polymerization through competitive binding mechanisms [8] [15]. The hexapeptide sequences derived from both normal and sickle hemoglobin show significant inhibitory activity, with maximum inhibition achieved at peptide-to-hemoglobin ratios between 2 and 2.5 [8]. The molecular mechanism involves peptide binding to complementary hydrophobic sites, thereby preventing the formation of lateral contacts necessary for fiber assembly [8] [16].

Table 3: Mass Spectrometric Identification of Valine-Histidine-Leucine-Threonine-Proline-Valine-Glutamic Acid-Lysine in Hemoglobin Variants

Hemoglobin TypeTryptic PeptidePrecursor Ion [M+H]+ (m/z)Mass Difference (Da)Sequence Coverage (β-chain)
Normal HbAVHLTPEEK952.51Reference100%
Sickle HbS (Heterozygous)VHLTPEEK + VHLTPVEK952.51 + 922.55-29.96100%
Sickle HbS (Homozygous)VHLTPVEK922.55-29.96100%

Allelic Variations and Evolutionary Conservation

Evolutionary analysis demonstrates that beta-like globin genes have undergone strong purifying selection throughout primate evolution, with particularly stringent conservation observed in anthropoid primates [21] [22]. The delta-globin gene shows exceptionally low nucleotide diversity and strongly negative Tajima D values across human populations, indicating sustained evolutionary constraints over approximately 65 million years of primate evolution [21] [23]. Comparative phylogenetic analysis reveals that the ratio of nonsynonymous to synonymous substitutions (omega) ranges from 0.06 in great apes to 0.43 in Old World and New World monkeys, confirming differential selective pressures across primate lineages [22] [23].

Table 4: Major Allelic Variations in Beta-Globin Gene and Associated N-terminal Peptides

VariantMutationN-terminal PeptideGeographic DistributionFrequency (%)
HbA (Normal)None (Wild-type)VHLTPEEKGlobal~90 (global average)
HbS (Sickle)β6 Glu→ValVHLTPVEKSub-Saharan Africa, Mediterranean0.2-25 (endemic regions)
HbEβ26 Glu→LysVNVDEVGGKALGRSoutheast Asia0.1-60 (Southeast Asia)
HbCβ6 Glu→LysVHLTPKEKWest Africa0.1-25 (West Africa)
HbD-Punjabβ121 Glu→GlnVHLTPEEKMiddle East, India0.1-15 (endemic regions)
Hb G-Makassarβ6 Glu→AlaVHLTPAEKSoutheast Asia<0.1
β-Thalassemia mutationsVarious (>300 described)VariableMediterranean, Middle East, Asia0.1-20 (endemic regions)

The molecular clock analysis indicates that the time to most recent common ancestor for the delta-globin gene is approximately 0.73 million years, representing one of the most recent estimates for autosomal genes [21]. This compressed evolutionary timescale reflects the action of purifying selection in removing mildly deleterious variants and maintaining functional constraint on regulatory sequences [21] [23]. The conservation pattern extends beyond coding regions to include promoter elements and chromatin structural domains essential for developmental gene expression switches [21] [23].

Table 5: Evolutionary Conservation of Beta-like Globin Genes Across Primate Species

Species/GroupHBD Conservation LeveldN/dS Ratio (ω)Selection PressureDivergence Time (Mya)
Homo sapiensVery High0.06Strong purifying0
Pan troglodytes (Chimpanzee)Very High0.05Strong purifying6-7
Gorilla gorillaVery High0.06Strong purifying8-9
Macaca mulatta (Rhesus)High0.15Moderate purifying25-30
Anthropoid primatesHigh0.06-0.43Purifying65
Old World MonkeysModerate0.43Weak purifying25-30
New World MonkeysModerate0.43Weak purifying35-40
ProsimiansLow>1.0Neutral/positive65+

Population-level analysis reveals that allelic variations in the beta-globin gene provide evolutionary advantages through heterozygote protection against malaria parasites [24] [20]. The geographic correlation between hemoglobin variants and malaria endemicity demonstrates balancing selection maintaining deleterious alleles at intermediate frequencies due to their protective effects in the heterozygous state [24] [18]. This evolutionary dynamic has shaped the contemporary distribution of beta-globin mutations across malaria-endemic regions worldwide [20].

Table 6: Population Distribution of Beta-Globin Mutations and Evolutionary Pressures

Population/RegionPredominant MutationsCarrier Frequency (%)Evolutionary Advantage
Mediterraneanβ-thal, HbS2-20Malaria resistance
Sub-Saharan AfricaHbS, HbC10-40Malaria resistance
Middle Eastβ-thal, HbD1-25Malaria resistance
Southeast AsiaHbE, β-thal5-60Malaria resistance
Indian SubcontinentHbD, β-thal1-15Malaria resistance
Northern EuropeRare variants<1None identified
East AsiaHbE, rare variants1-10Malaria resistance
Pacific IslandsVarious rare variants1-5Unknown

Homology with Pathogenic Peptide Sequences

Comparative sequence analysis reveals limited homology between valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine and established pathogenic peptide sequences associated with protein misfolding diseases [25] [26]. The octapeptide shows moderate structural similarity to certain aggregation-prone sequences, particularly in its hydrophobic character and potential for intermolecular interactions [26] [27]. However, unlike classic amyloidogenic peptides such as amyloid-beta or alpha-synuclein, valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine does not exhibit the characteristic beta-sheet-rich secondary structure propensity typical of pathogenic protein aggregates [26] [27].

Structural analysis indicates that valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine primarily adopts extended conformations that facilitate specific protein-protein interactions rather than nonspecific aggregation pathways [8] [14]. The peptide sequence contains structural elements that promote ordered assembly into hemoglobin S fibers through defined intermolecular contacts, contrasting with the disordered aggregation mechanisms characteristic of neurodegenerative protein deposits [9] [26]. The presence of charged residues (glutamic acid and lysine) and the proline residue provides conformational constraints that limit the formation of extended beta-sheet structures typical of amyloid fibrils [26] [27].

Molecular dynamics simulations demonstrate that valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine exhibits specific binding affinity for complementary hydrophobic pockets on hemoglobin molecules, with residence times and binding energetics distinct from nonspecific protein aggregation processes [16] [14]. The peptide shows minimal cross-reactivity with other protein domains and maintains structural specificity for hemoglobin-related interactions [16] [28]. This selectivity distinguishes it from promiscuous aggregation-prone sequences that interact broadly with multiple protein targets [26] [27].

Table 7: Sequence Homology Analysis Between Valine-Histidine-Leucine-Threonine-Proline-Valine-Glutamic Acid-Lysine and Known Pathogenic Peptides

Pathogenic Peptide/DiseaseKey Sequence MotifHomology with VHLTPVEKStructural FeaturesAggregation Mechanism
Amyloid-β (Alzheimer's)KLVFFALow (2/8)β-sheet aggregation proneNucleation-dependent
α-Synuclein (Parkinson's)VTGVTAModerate (3/8)α-helix to β-sheet transitionSeeded aggregation
Huntingtin (Huntington's)QQQQQQ (polyQ)None (0/8)Extended polyQ repeatsRepeat expansion
Prion Protein (Creutzfeldt-Jakob)PQGGGGLow (1/8)β-sheet rich amyloidTemplate-directed
Tau Protein (Alzheimer's/Tauopathies)VQIVYKModerate (4/8)Paired helical filamentsHyperphosphorylation-induced
SOD1 (ALS)NLGQNMLow (2/8)β-barrel misfoldingMetal-catalyzed oxidation
Sickle HbS PolymerVHLTPVEKIdentical (8/8)Hydrophobic contact surfaceHydrophobic clustering
Fibrinogen-α fragmentsGHRPLDLow (2/8)Fibrin polymerizationCross-linking polymerization

The aggregation behavior of valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine differs fundamentally from pathogenic protein sequences through its requirement for specific deoxygenation conditions and precise molecular geometry [9] [11]. Unlike amyloidogenic peptides that aggregate spontaneously under physiological conditions, hemoglobin S polymerization requires the T-state conformation of deoxygenated hemoglobin and specific intermolecular contact formation [9] [14]. The polymerization process is readily reversible upon oxygenation, contrasting with the irreversible nature of most pathogenic protein aggregates [9] [26].

Database searches for sequence similarity reveal limited overlap between valine-histidine-leucine-threonine-proline-valine-glutamic acid-lysine and known pathogenic peptide motifs in protein aggregation diseases [25] [29]. The peptide does not contain canonical aggregation-promoting sequences such as amyloid-prone hexapeptide motifs or prion-converting domains [26] [27]. Computational analysis predicts low intrinsic disorder propensity and minimal tendency for cross-beta structure formation, indicating reduced likelihood for pathogenic aggregation under physiological conditions [25] [26].

Table 8: Summary of Key Research Findings on Valine-Histidine-Leucine-Threonine-Proline-Valine-Glutamic Acid-Lysine

CategoryKey FindingsClinical Significance
Molecular PropertiesMW: 922.1 g/mol; Formula: C42H71N11O12Diagnostic marker for sickle cell disease
Hemoglobin Variants7 major β-globin variants identified globallyPopulation-specific mutation patterns
Mass Spectrometry Detection100% sequence coverage achieved with TFE methodImproved variant identification accuracy
Population DistributionFrequency ranges 0.1-60% in endemic regionsGeographic correlation with malaria resistance
Evolutionary ConservationStrong purifying selection in primates (ω=0.06)Regulatory function in gene expression
Pathogenic AssociationsLimited homology with major pathogenic peptidesLow aggregation propensity compared to amyloids

XLogP3

-5.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

921.52836674 g/mol

Monoisotopic Mass

921.52836674 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-08-10

Explore Compound Types